4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline
Description
Properties
IUPAC Name |
4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)8-14-7(15-16-8)5-1-3-6(13)4-2-5/h1-4H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUUTRRMFPULDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951806-14-7 | |
| Record name | 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline primarily follows the classical approach of heterocyclization of amidoximes with acyl derivatives. The key steps are:
- Formation of amidoxime intermediate : Starting from a suitable nitrile precursor, the amidoxime is prepared by reaction with hydroxylamine.
- Cyclization with trifluoroacetyl derivatives : The amidoxime is then reacted with trifluoroacetyl chloride or related trifluoroacyl reagents to form the 1,2,4-oxadiazole ring bearing the trifluoromethyl group.
- Introduction of the aniline substituent : This is typically achieved by starting from a 4-aminobenzonitrile or 4-aminobenzoyl chloride derivative to ensure the amino group is positioned para to the oxadiazole ring.
This sequence is supported by the literature describing the preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles, where amidoximes react with perfluoroacyl chlorides to form O-perfluoroacyl amidoximes, which then cyclize under dehydrating conditions such as phosphorus pentoxide at elevated temperatures (200–300°C) or by using excess perfluoroacyl chloride without additional dehydrating agents. The reaction is often conducted in the absence of solvents to favor cyclization.
Detailed Reaction Conditions and Reagents
Synthetic Method Variations and Catalysis
Recent advancements include:
Microwave-Assisted Synthesis : Microwave irradiation has been employed to accelerate the cyclization step, reducing reaction times from hours to minutes while maintaining good to excellent yields (40–90%). Catalysts such as ammonium fluoride supported on alumina (NH4F/Al2O3) have been used to facilitate solvent-free heterocyclization.
Use of Coupling Reagents : Amidoximes can be cyclized with activated carboxylic acid derivatives using coupling agents like T3P (propylphosphonic anhydride), EDC, or DCC to improve yields and reaction times under milder conditions (0.5–6 hours, 87–97% yield).
Solvent and Base Selection : The choice of solvent (e.g., tetrahydrofuran, dichloromethane) and base (pyridine, triethylamine, N,N-diisopropylethylamine) influences reaction efficiency and selectivity. Reactions are typically carried out at temperatures from -20°C to 80°C to optimize product formation and minimize side reactions.
Summary Table of Preparation Methods for 1,2,4-Oxadiazoles (Including 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline)
Research Findings and Practical Considerations
- The trifluoromethyl group is introduced via trifluoroacetyl derivatives, which are reactive acylating agents facilitating the formation of the oxadiazole ring.
- Solvent-free conditions and use of excess trifluoroacyl chloride can eliminate the need for additional dehydrating agents, simplifying the process and improving environmental and economic factors.
- Microwave-assisted methods offer significant reductions in reaction time and energy consumption, aligning with green chemistry principles.
- The presence of the aniline moiety requires careful control of reaction conditions to avoid side reactions such as over-acylation or polymerization.
- Purification can be challenging due to by-products; thus, reaction optimization and choice of solvent/base are critical for high purity yields.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aniline ring .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline have shown efficacy against various bacterial strains. Studies have demonstrated that the incorporation of the trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them potential candidates for developing new antibiotics .
Anticancer Properties
Recent investigations have focused on the anticancer activity of oxadiazole derivatives. Preliminary studies suggest that 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. Its ability to interact with DNA and inhibit cell proliferation has been noted as a promising area for further research .
Materials Science
Fluorescent Materials
The incorporation of 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline into polymer matrices has been explored for developing fluorescent materials. The compound's unique electronic properties allow it to act as a fluorescent probe in various applications, including bioimaging and sensing technologies. Its stability under UV light makes it suitable for long-term applications in photonic devices .
Polymer Stabilization
In materials science, the compound has been investigated as an additive for stabilizing polymers against thermal degradation. The presence of the oxadiazole ring enhances the thermal stability of polymer composites, which is crucial for applications requiring high-performance materials in extreme conditions .
Agrochemicals
Pesticide Development
The trifluoromethyl group is known to enhance the biological activity of agrochemicals. Research has indicated that derivatives of 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline can be developed into novel pesticides with improved efficacy against pests while minimizing environmental impact. The design of such compounds focuses on optimizing their bioavailability and reducing toxicity to non-target organisms .
Case Studies
Mechanism of Action
The mechanism of action of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The oxadiazole ring can also participate in hydrogen bonding and other interactions with biological molecules, further contributing to its biological activity .
Comparison with Similar Compounds
Structural Analogues with Substituent Variations
The following table compares 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline with structurally similar compounds differing in substituents on the oxadiazole ring:
Key Observations:
- Electronic Effects : The -CF₃ group in the parent compound increases electron deficiency compared to -CH₃ or -C₂H₅, altering reactivity in nucleophilic substitutions .
- Lipophilicity : The -CF₃ substituent enhances lipophilicity (logP ≈ 2.5), improving membrane permeability compared to ethyl (logP ≈ 1.8) or methyl (logP ≈ 1.5) analogues .
- Biological Activity: Fluorinated derivatives like the parent compound show higher metabolic stability, making them preferred in drug discovery over non-fluorinated variants .
Positional Isomers
- 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline (CAS: 71754-23-9) is a meta-substituted isomer of the parent compound. Despite identical molecular formulas, the para-substitution in the parent compound offers better steric accessibility for binding to biological targets .
Halogenated Derivatives
- 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline (CAS: 1154704-31-0) replaces -CF₃ with a chlorophenyl group. Chlorine’s moderate electron-withdrawing effect results in reduced stability compared to -CF₃ but retains utility in pesticide formulations .
Pharmaceutical Relevance
Biological Activity
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and as an antimicrobial agent. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The chemical formula for 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline is with a molecular weight of approximately 232.17 g/mol. It features a trifluoromethyl group and an oxadiazole ring, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H7F3N4O |
| Molecular Weight | 232.17 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
Synthesis
The synthesis of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline typically involves the reaction of suitable aniline derivatives with trifluoromethyl oxadiazole precursors. Recent methodologies have focused on optimizing yields and purity through various organic synthesis techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline. For instance:
- Cytotoxicity Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including human leukemia (CEM-13) and breast cancer (MCF-7) cells. In vitro assays indicated IC50 values in the micromolar range, suggesting potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 protein expression. This suggests that it may serve as a promising lead compound for developing new anticancer therapies .
Antimicrobial Activity
In addition to its anticancer properties, 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline has been evaluated for antimicrobial activity:
- Bacterial Inhibition : The compound exhibited inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Case Study 1: Anticancer Efficacy
A study published in MDPI reported that derivatives of oxadiazole compounds showed enhanced cytotoxicity against MCF-7 cells. The study noted that structural modifications significantly influenced biological activity. Specifically, compounds with trifluoromethyl substitutions exhibited improved potency compared to their non-substituted counterparts .
Case Study 2: Antimicrobial Properties
Research conducted on various oxadiazole derivatives indicated that those containing trifluoromethyl groups displayed superior antimicrobial properties. These findings suggest potential applications in developing new antibacterial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
